Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide
Description
Phosphonium, (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenyl-, iodide is a fluorinated quaternary phosphonium salt with the molecular formula C₃₀H₂₄F₉IP. Its structure comprises a triphenylphosphonium cation substituted with a 3,3,4,4,5,5,6,6,6-nonafluorohexyl group and an iodide counterion. The perfluorinated alkyl chain imparts unique properties such as high thermal stability, hydrophobicity, and fluorophobic effects, which enable microphase separation in complex matrices .
Applications of fluorinated phosphonium salts span electrolytes for dye-sensitized solar cells (DSSCs), phase-transfer catalysts, and surfactants. The nonafluorohexyl group enhances electrochemical stability and ionic conductivity in electrolytes by reducing intermolecular interactions and promoting ion dissociation .
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F9P.HI/c25-21(26,22(27,28)23(29,30)24(31,32)33)16-17-34(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPNKLLIHAWGFD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F9IP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40758997 | |
| Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94190-72-4 | |
| Record name | (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40758997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Synthesis and Catalysis
Phosphonium iodides are widely used as reagents in organic synthesis. They serve as precursors for the generation of phosphines and phosphonium salts which are pivotal in nucleophilic substitution reactions. The compound can facilitate the synthesis of various organic molecules through its role as a phosphonium cation.
- Carbon Homologation : One of the significant applications of phosphonium salts is in carbon homologation reactions. For instance, n-butoxymethylphosphonium iodide has been successfully employed to convert both aliphatic and aromatic aldehydes into higher homologues with good yields . This reaction exemplifies the utility of phosphonium salts in extending carbon chains.
- Stereoselective Synthesis : The compound can also be utilized in stereoselective syntheses. Research indicates that phosphonium salts can be used to synthesize vinyl ethers and other functionalized compounds with high stereoselectivity . This is particularly valuable in the pharmaceutical industry where the configuration of molecules can significantly influence their biological activity.
Organic Scintillators
Recent studies have highlighted the role of phosphonium iodides in developing efficient organic scintillators. These materials are essential for detecting ionizing radiation due to their ability to convert high-energy radiation into visible light.
- Thermally Activated Delayed Fluorescence (TADF) : A new family of organic phosphonium halide salts has been designed to exhibit TADF properties. These materials demonstrate high photoluminescence quantum yields (PLQY) and exceptional light yield capabilities when exposed to radiation . The incorporation of nonafluorohexyl groups enhances the scintillation performance by improving charge transfer efficiency.
Biological Applications
Phosphonium compounds have also been explored for their potential biological applications:
- Drug Delivery Systems : Phosphonium salts can be utilized in drug delivery systems due to their ability to encapsulate and transport pharmaceutical agents effectively. Their lipophilic nature allows them to traverse cellular membranes easily, making them suitable candidates for targeted drug delivery .
- Antimicrobial Activity : Some studies suggest that phosphonium iodides exhibit antimicrobial properties. The mechanism is thought to involve disruption of microbial membranes, although further research is needed to fully understand this aspect .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Fluorinated Ionic Liquids (ILs)
- 1-Methyl-3-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)imidazolium Iodide (FIL): Structure: Imidazolium cation with the same nonafluorohexyl chain. Properties: Exhibits a cell efficiency (η) of 5.10% in DSSCs due to enhanced dye regeneration and charge transport via fluorophobic microphase separation. Conductivity and thermal stability (decomposition temperature, Td ≈ 270°C) are comparable to siloxane-based ILs . Advantage Over Phosphonium Analogues: Imidazolium cations generally exhibit higher ionic mobility, but phosphonium salts offer superior thermal and electrochemical stability .
Siloxane-Functionalized ILs (e.g., 3b in Zalas et al.) :
- Structure : Imidazolium cations with polyoxaethylene-siloxane chains.
- Properties : Achieve conductivity up to 10<sup>−2</sup> S cm<sup>−1</sup> at ambient temperatures and Td ≈ 270°C. DSSC efficiency of 5.10% with higher open-circuit voltage (VOC = 688 mV) but lower fill factor (FF = 0.52) compared to FIL .
- Key Difference : Siloxane groups improve adhesion to TiO2 electrodes but introduce synthetic complexity compared to phosphonium salts .
Other Fluorinated Phosphonium Salts
- Methyltriphenylphosphonium Iodide (CAS 2065-66-9): Structure: Lacks fluorination; methyl group instead of nonafluorohexyl. Properties: Lower thermal stability and hydrophobicity. Primarily used as a phase-transfer catalyst or Wittig reagent. Soluble in polar solvents (acetone, ethanol) but incompatible with fluorophilic applications .
- Triphenyl(phenylmethyl)phosphonium Iodide (CAS 1243-97-6): Structure: Benzyl-substituted phosphonium cation.
Performance Metrics in DSSCs
Fluorinated Alkyl Chain vs. Non-Fluorinated Analogues
- Thermal Stability: Nonafluorohexyl phosphonium salts likely exceed Td of 250°C, similar to FIL and siloxane ILs . Non-fluorinated phosphonium salts degrade below 200°C .
- Electrochemical Stability : Fluorinated chains resist oxidation and reduce recombination losses in DSSCs .
- Hydrophobicity: The nonafluorohexyl group creates a moisture-resistant interface, critical for long-term device stability .
Industrial and Regulatory Considerations
- Synthetic Challenges: Fluorinated phosphonium salts require specialized handling of fluorinated precursors (e.g., 3,3,4,4,5,5,6,6,6-nonafluorohexyl iodide, CAS 2043-55-2) .
- Regulatory Status: Perfluoroalkyl substances (PFAS) like nonafluorohexyl derivatives face increasing scrutiny under EPA guidelines (e.g., 40 CFR §721.11120) due to environmental persistence .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing (3,3,4,4,5,5,6,6,6-nonafluorohexyl)triphenylphosphonium iodide, and how can reaction conditions be optimized?
- The compound can be synthesized via Appel iodination , where triphenylphosphine reacts with an iodinating agent (e.g., N-iodosuccinimide) to form a phosphonium intermediate. Key parameters include stoichiometric ratios (e.g., 1:1.2 PPh₃:NIS), reaction temperature (0–25°C), and solvent polarity to stabilize intermediates . The nonafluorohexyl chain may require fluorophilic solvents (e.g., THF/ACN mixtures) to enhance solubility during purification .
Q. Which spectroscopic techniques are most reliable for characterizing this phosphonium iodide?
- ¹⁹F NMR is critical for verifying the fluorinated chain’s integrity, while ³¹P NMR confirms phosphonium cation formation (δ ~20–30 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects the intact ion pair ([M-I]⁺). Purity can be assessed via elemental analysis or HPLC with UV/fluorescence detection .
Q. How does the nonafluorohexyl substituent influence the compound’s physicochemical properties?
- The perfluorinated chain enhances lipophilicity and thermal stability but reduces solubility in polar solvents. This property makes it suitable for phase-transfer catalysis or as a surfactant in biphasic systems. The electron-withdrawing fluorine atoms may also moderate the phosphonium center’s electrophilicity, affecting reactivity in Wittig or Staudinger reactions .
Advanced Research Questions
Q. What structure-activity relationships (SARs) govern the antiparasitic activity of phosphonium salts, and how can this compound be optimized?
- Studies on Trypanosoma brucei show that alkyl chain length and fluorination significantly impact membrane penetration and mitochondrial targeting. The nonafluorohexyl chain’s hydrophobicity may enhance uptake, while the iodide counterion improves solubility in biological matrices. SAR-guided substitutions (e.g., aryl group modulation) could reduce off-target effects .
Q. How can computational models like CoMFA (Comparative Molecular Field Analysis) aid in designing phosphonium derivatives with enhanced bioactivity?
- CoMFA models correlate steric/electrostatic fields with trypanocidal activity. For example, bulky substituents at the phosphonium center may improve binding to parasitic ATPases. Quantum mechanical calculations (DFT) can further predict redox potentials, guiding the design of derivatives resistant to metabolic degradation .
Q. What mechanistic role does this phosphonium salt play in Rh(III)-catalyzed C–H activation reactions?
- The phosphonium cation acts as a transient directing group (TDG) , coordinating to Rh(III) to facilitate C–H bond cleavage. The iodide anion may stabilize the metal center via weak interactions. Kinetic studies suggest that the fluorinated chain’s electron-deficient nature accelerates reductive elimination, improving catalytic turnover .
Q. How does the iodide counterion affect nucleophilic substitution compared to other halides?
- Iodide’s low charge density and polarizability make it a superior leaving group in SN2 reactions. Comparative studies with bromide analogs show faster reaction kinetics (e.g., in alkylation or arylation). However, iodide’s nucleophilicity may require scavengers (e.g., Ag⁺ salts) to prevent reverse reactions in polar solvents .
Q. What strategies mitigate hydrolytic instability of phosphonium iodides in aqueous media?
- Encapsulation in liposomes or cyclodextrins can shield the phosphonium center from water. Alternatively, using anhydrous solvents (e.g., DMF) or stabilizing additives (e.g., crown ethers) minimizes decomposition. Structural modifications, such as electron-donating aryl groups, also enhance hydrolytic resistance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
